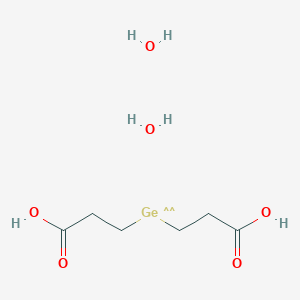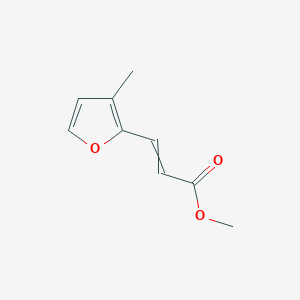
Methyl 3-(3-methylfuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methylfuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl group attached to the furan ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methylfuran-2-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
Chemistry: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its unique structure allows for the design of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of methyl 3-(3-methylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active furan derivative, which can then interact with enzymes or receptors in biological systems. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
Comparison: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to phenyl derivatives
Properties
CAS No. |
189502-23-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 3-(3-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-7-5-6-12-8(7)3-4-9(10)11-2/h3-6H,1-2H3 |
InChI Key |
RMSAWQAPKIRNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
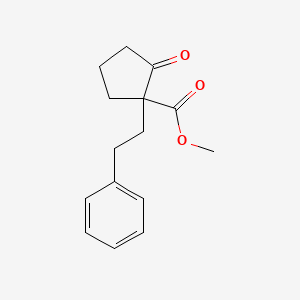
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
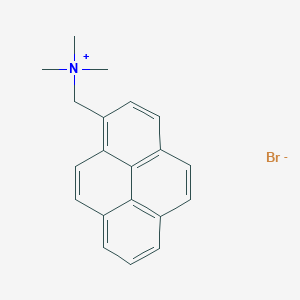
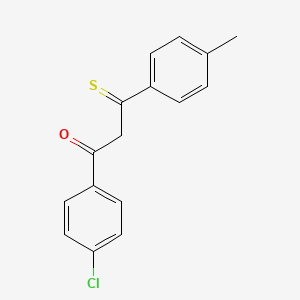
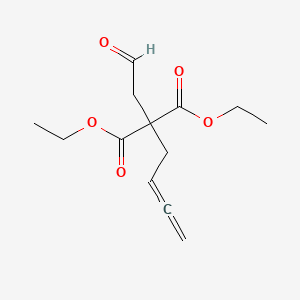
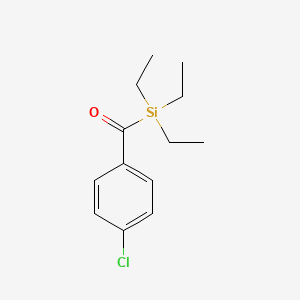

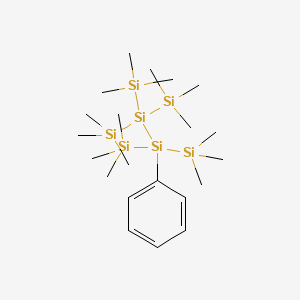
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
